2C-B-Fly is a rigid analog of the phenethylamine 2C-B, where the two methoxy groups are incorporated into dihydrofuran rings. This structural constraint provides a valuable tool for neuropharmacology and medicinal chemistry, primarily as a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors. [REFS-1, REFS-2] Its primary utility lies in dissecting the structure-activity relationships (SAR) of serotonergic compounds by locking the molecule into a specific, high-affinity binding conformation.
Direct substitution of 2C-B-Fly with its more common analog, 2C-B, is inadvisable for precise pharmacological studies. The defining feature of 2C-B-Fly is its tetrahydrobenzodifuran core, which eliminates the rotational freedom of the methoxy groups present in 2C-B. [1] This rigidity fundamentally alters the compound's interaction with target proteins and metabolic enzymes. Consequently, while both compounds target similar receptors, the conformational lock in 2C-B-Fly makes it a distinct pharmacological tool for applications where a specific binding pose is being investigated or modeled, and its metabolic profile differs significantly from other analogs, precluding its use as a simple, potency-matched replacement.
Contrary to the assumption that rigidified analogs are always more potent, 2C-B-Fly exhibits a binding affinity at the human 5-HT2A receptor that is nearly identical to its flexible counterpart, 2C-B. [1] In competitive binding assays using [3H]ketanserin, the inhibition constant (Ki) for 2C-B-Fly was 11 nM, compared to 8.6 nM for 2C-B. [1] This equipotency is also reflected in their similar active oral dosage ranges in humans. [1]
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT2A Receptor |
| Target Compound Data | 11 nM |
| Comparator Or Baseline | 2C-B: 8.6 nM |
| Quantified Difference | 1.28x lower affinity (functionally equipotent) |
| Conditions | Competitive radioligand binding assay with [3H]ketanserin on cloned human 5-HT2A receptors. |
This allows researchers to isolate and study the specific effects of conformational restriction without the confounding variable of significantly different receptor affinity, justifying its procurement over 2C-B for such specific experimental designs.
2C-B-Fly serves as a useful tool for metabolic studies due to its defined enzymatic pathways. In vitro studies with human liver microsomes (HLM) and cytosol (HLC) show that 2C-B-Fly is a substrate for both Cytochrome P450 2D6 (CYP2D6) and Monoamine Oxidase A (MAO-A), with major biotransformations including monohydroxylation and N-acetylation. [1] This contrasts sharply with its fully aromatic analog, Bromo-DragonFLY, which was found to be resistant to metabolism in the same in vitro systems but acts as a potent competitive inhibitor of MAO-A (Ki = 0.352 μM). [1] The parent compound 2C-B is also known to be metabolized by MAO enzymes. [2]
| Evidence Dimension | In Vitro Hepatic Metabolism |
| Target Compound Data | Metabolized by CYP2D6 and MAO-A |
| Comparator Or Baseline | Bromo-DragonFLY: Not metabolized; potent MAO-A inhibitor (Ki = 0.352 μM) |
| Quantified Difference | Qualitatively opposite metabolic stability profile |
| Conditions | Incubation with pooled human liver microsomes (HLM) and human liver cytosol (HLC). |
For researchers studying drug metabolism or potential drug-drug interactions involving CYP2D6 or MAO-A, 2C-B-Fly is the appropriate choice, whereas Bromo-DragonFLY is better suited as a metabolically stable control or specific MAO-A inhibitor.
The primary rationale for the synthesis of 2C-B-Fly was to create a conformationally restricted bioisostere to probe the active binding conformation of phenethylamine hallucinogens at serotonin receptors. [1] The dihydrofuran rings lock the orientation of the oxygen atoms, removing the rotational flexibility of the methoxy groups found in 2C-B. This rigid structure provides a limited set of low-energy conformers, making it a superior tool for validating computational docking simulations and for building more accurate structure-activity relationship (SAR) models. The high potency of these rigid analogs confirmed the hypothesis that they effectively model the active binding conformations of their parent compounds. [1]
| Evidence Dimension | Molecular Flexibility |
| Target Compound Data | Conformationally restricted (methoxy groups locked in dihydrofuran rings) |
| Comparator Or Baseline | 2C-B: Conformationally flexible (freely rotating methoxy groups) |
| Quantified Difference | Reduced conformational entropy |
| Conditions | Structural analysis and molecular design principles. |
For computational chemists or SAR-focused research, procuring 2C-B-Fly provides a high-fidelity tool to test and refine models of the 5-HT2A receptor binding pocket, a task for which the flexible 2C-B is less suited.
When the experimental goal is to determine how constraining the methoxy groups of a phenethylamine affects functional activity or downstream signaling, 2C-B-Fly is the correct choice. Its receptor affinity is nearly identical to 2C-B, allowing for potency-matched comparisons where conformational rigidity is the primary independent variable. [1]
In drug metabolism and toxicology studies, 2C-B-Fly serves as a well-defined substrate for both CYP2D6 and MAO-A. This makes it a suitable positive control or test compound for assessing the activity of these enzymes or for studying potential inhibition-based drug-drug interactions, a role for which the metabolically stable Bromo-DragonFLY is inappropriate. [2]
For research programs in computational chemistry and medicinal chemistry, the rigid scaffold of 2C-B-Fly provides critical data for validating or refining computational models of the 5-HT2A/2C receptor binding sites. Its procurement is justified when a conformationally-locked ligand is needed to test SAR hypotheses with higher fidelity than is possible with flexible analogs like 2C-B. [3]
Irritant